molecular formula C11H10ClNO B12098272 3-chloro-N-(3-ethynylphenyl)propanamide

3-chloro-N-(3-ethynylphenyl)propanamide

Cat. No.: B12098272
M. Wt: 207.65 g/mol
InChI Key: CHVPGSFIKQWPSU-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-ethynylphenyl)propanamide (molecular formula: C₁₁H₁₀ClNO, molecular weight: 207.65 g/mol) is a chlorinated propanamide derivative featuring a 3-ethynylphenyl substituent. Its synthesis typically involves the reaction of 3-chloropropionyl chloride with 3-ethynylaniline in the presence of a base like pyridine under mild conditions . The compound’s uniqueness arises from its dual functional groups: a chlorine atom at the 3-position of the propanamide chain and an ethynyl (-C≡CH) group on the phenyl ring. These groups confer distinct reactivity, enabling covalent interactions with nucleophilic protein residues (via the ethynyl group) and halogen bonding (via chlorine), which enhance its biological activity .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-chloro-N-(3-ethynylphenyl)propanamide

InChI

InChI=1S/C11H10ClNO/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12/h1,3-5,8H,6-7H2,(H,13,14)

InChI Key

CHVPGSFIKQWPSU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-ethynylphenyl)propanamide typically involves the reaction of 3-ethynylaniline with 3-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-chloro-N-(3-ethynylphenyl)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-ethynylphenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(3-ethynylphenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-ethynylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence chemical and biological properties. Key comparisons include:

Compound Name Substituents on Phenyl Ring Key Features Biological Activity (IC₅₀ or Notes)
3-Chloro-N-(2,6-dichlorophenyl)propanamide 2,6-dichloro Enhanced halogen bonding but reduced steric accessibility Broad-spectrum enzyme inhibition
3-Chloro-N-(2-phenylethyl)propanamide Phenylethyl (non-aromatic chain) Increased hydrophobicity; moderate interaction with cellular targets Anticancer (IC₅₀ ~20 µM)
3-Chloro-N-(3,4-difluorophenyl)propanamide 3,4-difluoro Fluorine’s electron-withdrawing effects alter electronic density Antimicrobial (under investigation)
3-Chloro-N-(4-chlorophenyl)propanamide 4-chloro Single chlorine substitution limits halogen bonding diversity Intermediate antifungal activity

Backbone and Functional Group Modifications

Variations in the propanamide backbone or adjacent functional groups further differentiate activity:

Compound Name Structural Deviation from Target Compound Impact on Reactivity/Bioactivity
3-Chloro-N-(2-methoxy-4-nitrophenyl)propanamide Nitro and methoxy groups on phenyl ring Enhanced electron deficiency; potent antibacterial activity
2-Chloro-N-(3,5-difluorophenyl)propanamide Chlorine at 2-position; difluoro substitution Altered steric effects; reduced target affinity compared to 3-chloro analogs
3-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide Thienyl and isoxazole heterocycles Improved solubility but lower membrane permeability

Key Insight : The propanamide backbone in 3-chloro-N-(3-ethynylphenyl)propanamide balances hydrophobicity and hydrogen-bonding capacity, while the ethynyl group enhances target specificity compared to bulkier heterocyclic substituents .

Biological Activity

3-chloro-N-(3-ethynylphenyl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a molecular formula of C11_{11}H10_{10}ClN and a molecular weight of approximately 221.68 g/mol, this compound contains both a chlorine atom and an ethynyl group, which are pivotal to its reactivity and biological effects.

The biological activity of 3-chloro-N-(3-ethynylphenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethynyl group enhances the compound's capacity for covalent bonding with nucleophilic sites on proteins, while the chlorine atom can engage in halogen bonding interactions, which may increase its biological efficacy. This dual functionality allows the compound to modulate various biochemical pathways, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that 3-chloro-N-(3-ethynylphenyl)propanamide exhibits notable antimicrobial and anticancer properties. Its mechanism involves binding interactions that influence enzyme activity or receptor binding, leading to diverse biological effects depending on the target.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that 3-chloro-N-(3-ethynylphenyl)propanamide can inhibit the proliferation of cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, where it exhibited significant antiproliferative activity . The exact pathways through which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-chloro-N-(3-ethynylphenyl)propanamide, a comparison with structurally similar compounds reveals insights into its potential applications:

Compound Name Structural Characteristics Biological Activity
3-chloro-N-(4-methoxyphenyl)propanamideMethoxy group instead of ethynyl groupLimited antimicrobial activity
3-chloro-N-(3-hydroxyphenyl)propanamideHydroxy group instead of ethynyl groupReduced anticancer efficacy
2-chloro-N-(3-ethynylphenyl)propanamideEthynyl group but different halogen substitutionSimilar antimicrobial properties

The presence of both the chloro and ethynyl groups in 3-chloro-N-(3-ethynylphenyl)propanamide is crucial for its enhanced reactivity and biological activity, distinguishing it from other compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of propanamide indicated that 3-chloro-N-(3-ethynylphenyl)propanamide exhibited significant antibacterial activity against Gram-positive bacteria. The compound was tested alongside standard antibiotics, showing comparable or superior efficacy in some cases .

Case Study 2: Anticancer Activity

In another investigation focused on cancer therapeutics, researchers evaluated the cytotoxic effects of 3-chloro-N-(3-ethynylphenyl)propanamide on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

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